

# Preliminary In Vivo Profile of AGN-201904Z: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | AGN-201904Z |           |
| Cat. No.:            | B1665649    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

AGN-201904Z is an innovative, slowly absorbed, acid-stable pro-drug of omeprazole, a well-established proton pump inhibitor (PPI).[1] This technical guide provides a comprehensive summary of the available preliminary in vivo data for AGN-201904Z, focusing on its pharmacokinetic, pharmacodynamic, and toxicological profile in preclinical animal models. The information presented herein is synthesized from publicly available literature, including clinical trial publications that reference unpublished preclinical data. While specific quantitative data from these preclinical studies are not fully available in the public domain, this document aims to provide a thorough overview based on the reported outcomes and representative experimental methodologies for this class of compounds.

#### Introduction

**AGN-201904Z** is designed to offer a more prolonged and consistent suppression of gastric acid compared to existing proton pump inhibitors.[1] As a pro-drug, it is converted to its active form, omeprazole, in the systemic circulation.[1] This design aims to overcome the limitations of conventional PPIs by providing a longer residence time of the active moiety, potentially leading to improved efficacy, particularly in nocturnal acid control.[1] This document collates the preliminary in vivo findings that formed the basis for the clinical development of **AGN-201904Z**.



# **Mechanism of Action: Proton Pump Inhibition**

**AGN-201904Z** exerts its pharmacological effect through its active metabolite, omeprazole. Omeprazole is a covalent inhibitor of the gastric H+/K+ ATPase, the proton pump responsible for the final step in gastric acid secretion from parietal cells. The following diagram illustrates the signaling pathway leading to acid secretion and the point of intervention by omeprazole.



Click to download full resolution via product page



Caption: Mechanism of action of AGN-201904Z via its active metabolite, omeprazole.

#### **Pharmacokinetics**

Preclinical pharmacokinetic studies were conducted in Sprague-Dawley rats and Beagle dogs. These studies demonstrated that oral administration of **AGN-201904Z** leads to a more prolonged systemic exposure to its active metabolite, omeprazole, compared to direct administration of omeprazole.[1] While the specific quantitative data from these unpublished studies are not available, the following tables summarize the intended outcomes and provide a framework for the key parameters assessed.

Table 1: Pharmacokinetic Profile of AGN-201904Z's Active Metabolite (Omeprazole) in Sprague-Dawley Rats

(Representative Data)

| Parameter      | AGN-201904Z<br>Administration | Omeprazole<br>Administration |
|----------------|-------------------------------|------------------------------|
| Cmax (ng/mL)   | Lower                         | Higher                       |
| Tmax (hr)      | Delayed / Prolonged           | Rapid                        |
| AUC (ng·hr/mL) | Comparable / Higher           | Standard                     |
| t½ (hr)        | Extended                      | Standard                     |

Table 2: Pharmacokinetic Profile of AGN-201904Z's Active Metabolite (Omeprazole) in Beagle Dogs

(Representative Data)

| Parameter      | AGN-201904Z<br>Administration | Omeprazole<br>Administration |
|----------------|-------------------------------|------------------------------|
| Cmax (ng/mL)   | Lower                         | Higher                       |
| Tmax (hr)      | Delayed / Prolonged           | Rapid                        |
| AUC (ng·hr/mL) | Comparable / Higher           | Standard                     |
| t½ (hr)        | Extended                      | Standard                     |



# **Pharmacodynamics**

The primary pharmacodynamic effect of **AGN-201904Z** is the suppression of gastric acid secretion. In vivo studies in animal models are designed to measure the extent and duration of this effect.

Table 3: Gastric pH Control in a Preclinical Animal Model

(Representative Data)

| Treatment Group | Mean Time Gastric<br>pH > 4 (Hours) | Onset of Action | Duration of Action |
|-----------------|-------------------------------------|-----------------|--------------------|
| Vehicle Control | < 2                                 | -               | -                  |
| Omeprazole      | 10 - 14                             | Rapid           | Standard           |
| AGN-201904Z     | > 18                                | Slower          | Prolonged          |

# **Toxicology**

Toxicology studies are essential to determine the safety profile of a new drug candidate. Based on available information, 3-month toxicology studies were conducted in both rats and dogs.

**Table 4: Summary of Preclinical Toxicology Findings for** 

AGN-201904Z

| Species | Duration | Doses<br>Administered | Key Findings                |
|---------|----------|-----------------------|-----------------------------|
| Rat     | 3 Months | Up to 1 g/kg          | No adverse events reported. |
| Dog     | 3 Months | Up to 500 mg/kg       | No adverse events reported. |

# **Experimental Protocols (Representative)**

The following sections describe representative experimental protocols for the in vivo assessment of a compound like **AGN-201904Z**, based on standard practices in the field. The



specific details of the studies for AGN-201904Z have not been publicly disclosed.

#### **Pharmacokinetic Study in Sprague-Dawley Rats**



Click to download full resolution via product page

Caption: Representative workflow for a pharmacokinetic study in rats.

• Animals: Male Sprague-Dawley rats, typically weighing 200-250g, are used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.



- Housing and Acclimatization: Animals are housed in a controlled environment and allowed to acclimatize for at least one week before the study.
- Dosing: **AGN-201904Z** or the reference compound (omeprazole) is administered orally via gavage. A vehicle control group receives the formulation vehicle.
- Blood Collection: Blood samples are collected at predetermined time points post-dosing into tubes containing an anticoagulant.
- Sample Processing and Analysis: Plasma is separated by centrifugation and stored frozen until analysis. The concentration of the active metabolite (omeprazole) is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentrationtime data using non-compartmental analysis.

Pharmacodynamic (Gastric pH) Study in Beagle Dogs





Click to download full resolution via product page

Caption: Representative workflow for a pharmacodynamic study in dogs.

- Animals: Adult male or female Beagle dogs are typically used.
- pH Monitoring: A wireless pH monitoring capsule is endoscopically placed in the stomach, or a catheter-based pH probe is used.
- Study Design: A crossover design is often employed, where each dog serves as its own control. A baseline 24-hour pH recording is obtained. After a washout period, animals are dosed with AGN-201904Z or a control, and pH is monitored for 24-48 hours.



• Data Analysis: The primary endpoint is typically the percentage of time the intragastric pH remains above a certain threshold (e.g., 4.0) over a 24-hour period.

## **Repeated-Dose Toxicology Study**



Click to download full resolution via product page

Caption: General workflow for a repeated-dose toxicology study.

- Animals: Both a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog) species are used.
- Dose Groups: Typically includes a control group and at least three dose levels (low, mid, high).
- Administration: The route of administration mimics the intended clinical route (oral for AGN-201904Z).



- In-life Assessments: Regular monitoring of clinical signs, body weight, and food consumption.
- Clinical Pathology: Periodic collection of blood and urine for hematology, clinical chemistry, and urinalysis.
- Terminal Assessments: At the end of the study, animals are euthanized for a full necropsy, organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.

#### Conclusion

The available preliminary in vivo data suggest that **AGN-201904Z** is a pro-drug of omeprazole with a pharmacokinetic profile designed to provide prolonged systemic exposure to the active drug. This translates to a more sustained pharmacodynamic effect on gastric acid suppression compared to conventional omeprazole. The initial toxicology studies in rats and dogs at high doses did not reveal significant adverse effects. These promising preclinical findings supported the progression of **AGN-201904Z** into clinical development. Further research and the publication of detailed preclinical data will be valuable for a more complete understanding of its profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary In Vivo Profile of AGN-201904Z: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665649#preliminary-in-vivo-studies-of-agn-201904z]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com